3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide
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Overview
Description
“3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide” is a benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have been used for the treatment of various conditions like cancer, hypercholesterolemia, and also exhibit properties like anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Synthesis Analysis
The synthesis of benzamide compounds typically starts from benzoic acid or its derivatives and amine derivatives . The products obtained are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of benzamide compounds, including “this compound”, can be analyzed using spectroscopic methods such as IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Benzamide compounds, including “this compound”, have been found to exhibit various biological activities such as antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Scientific Research Applications
Antimicrobial Activity
- Benzamide derivatives have been synthesized and evaluated for their efficacy as antimicrobials in vitro, showing significant antibacterial and antifungal activities. These compounds are characterized by spectral and elemental analysis, highlighting their potential in antimicrobial applications (B. Priya et al., 2006).
Photodynamic Therapy
- New zinc phthalocyanine compounds with high singlet oxygen quantum yield, substituted with benzamide derivative groups, have been synthesized. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in photodynamic therapy, particularly for the treatment of cancer (M. Pişkin et al., 2020).
Anti-Inflammatory and Analgesic Agents
- Novel compounds derived from visnaginone and khellinone have been synthesized as anti-inflammatory and analgesic agents. These compounds exhibit significant cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibition, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential (A. Abu‐Hashem et al., 2020).
Liquid Crystals
- A series of new calamitic liquid crystals comprising a benzothiazole core, terminal methoxy group, and a Schiff base linkage have been synthesized. These compounds exhibit enantiotropic nematic phase and smectic C phase, depending on the length of the alkanoyloxy chain, demonstrating their application in the field of liquid crystals (S. Ha et al., 2010).
Supramolecular Gelators
- N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. These studies elucidate the role of methyl functionality and multiple non-covalent interactions on gelation/non-gelation behavior, using a Crystal engineering approach. Some amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, indicating their potential as supramolecular gelators (P. Yadav & Amar Ballabh, 2020).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring structure have been reported to exhibit anti-inflammatory properties . These compounds inhibit COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .
Mode of Action
Similar benzothiazole derivatives have been shown to inhibit cox-1 and cox-2 enzymes . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
Based on the reported anti-inflammatory activity of similar compounds , it can be inferred that this compound may affect the arachidonic acid pathway, leading to a decrease in the production of inflammatory mediators such as prostaglandins.
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory activity by inhibiting the production of prostaglandins . This could potentially result in a decrease in inflammation and associated symptoms.
Properties
IUPAC Name |
3-methoxy-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-16-4-2-3-14(11-16)17(21)20-12-13-5-7-15(8-6-13)23-18-19-9-10-24-18/h2-11H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMCADALPNAWIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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